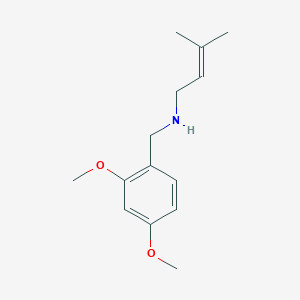

N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine

CAS No.:

Cat. No.: VC15792165

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO2 |

|---|---|

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-3-methylbut-2-en-1-amine |

| Standard InChI | InChI=1S/C14H21NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)9-14(12)17-4/h5-7,9,15H,8,10H2,1-4H3 |

| Standard InChI Key | KYOFOVWBVNYCNK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCNCC1=C(C=C(C=C1)OC)OC)C |

Introduction

Chemical Identity and Structural Elucidation

N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine (CHNO) features a tertiary amine center bonded to a 2,4-dimethoxy-substituted benzyl group and a 3-methylbut-2-enyl chain. The 2,4-dimethoxybenzyl moiety contributes electron-rich aromatic character, while the 3-methylbut-2-enyl group introduces allylic strain and conformational flexibility. The molecular structure is depicted below:

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 235.33 g/mol |

| Boiling Point | Estimated 280–300°C (dec.) |

| Solubility | Soluble in DCM, THF; moderate in EtOH |

The compound’s stereoelectronic profile is influenced by the methoxy groups, which enhance resonance stabilization of the benzyl ring, and the allylic amine, which participates in conjugate addition reactions .

Synthetic Routes and Optimization

General Synthesis via α-Amino Acetal Formation

The synthesis of N-(2,4-dimethoxybenzyl)-3-methylbut-2-en-1-amine can be inferred from methodologies used for analogous α-amino acetals. As demonstrated by Li et al., α-amino acetals are synthesized via a one-pot condensation of secondary amines, aldehydes, and iodine in a mixed solvent system (MeOH/DCE) .

Representative Procedure:

-

Reactants:

-

2,4-Dimethoxybenzylamine (1.0 equiv.)

-

3-Methylbut-2-enal (1.2 equiv.)

-

Iodine (0.2 equiv.)

-

Sodium percarbonate (0.5 equiv.) in MeOH/DCE (1:4 v/v).

-

-

Conditions: Stir at 40°C until completion (monitored by TLC).

-

Workup: Purification via flash chromatography (EtOAc/hexane gradient) yields the product as a light yellow oil .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCE/MeOH (4:1) | Maximizes iminium ion stability |

| Temperature | 40°C | Balances rate and decomposition |

| Catalyst | I (0.2 equiv.) | Facilitates oxidative coupling |

Cyclization and Derivative Formation

The compound serves as a precursor in Friedel-Crafts/Prins-type cyclizations. Under acidic conditions (e.g., TfOH in DCM), the allylic amine undergoes intramolecular cyclization to form aza-polycyclic frameworks . For example:

This reactivity mirrors that of N-allyl-N-(1,1-dimethoxy-4-phenylbutan-2-yl)-3-methylbut-2-en-1-amine (1a), which forms cyclopenta[1,2-b]indole derivatives in 93% yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl, 400 MHz):

-

δ 6.70–6.45 (m, 3H, Ar-H): Aromatic protons of the 2,4-dimethoxybenzyl group.

-

δ 5.60–5.40 (m, 1H, CH=): Allylic proton of the 3-methylbut-2-enyl chain.

-

δ 3.85 (s, 6H, OCH): Methoxy groups.

-

δ 3.20–2.90 (m, 4H, N-CH- and CH-CH=): Methylene protons adjacent to the amine and double bond.

13C NMR (CDCl, 100 MHz):

-

δ 160.2, 158.9 (C-O): Methoxy-substituted carbons.

-

δ 135.4 (C=): Allylic carbon.

-

δ 122.5–110.3 (Ar-C): Aromatic carbons.

High-Resolution Mass Spectrometry (HRMS)

Applications in Organic Synthesis

Alkaloid and Heterocycle Synthesis

The compound’s allylic amine and benzyl groups make it a versatile building block for nitrogen-containing heterocycles. For instance, acid-mediated cyclization yields tetrahydroisoquinoline or indole derivatives, which are prevalent in natural products like chelamidine .

Catalytic Applications

While direct catalytic uses are undocumented, structural analogs participate in asymmetric catalysis. The 2,4-dimethoxybenzyl group may act as a directing group in transition metal-catalyzed C–H activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume